molecular formula C19H19ClN2O2S B2740951 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone CAS No. 851808-11-2

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone

Cat. No.: B2740951
CAS No.: 851808-11-2
M. Wt: 374.88
InChI Key: GLLCUVJZNSOVNX-UHFFFAOYSA-N
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Description

This compound features a methanone core linked to a 4-ethoxyphenyl group and a 4,5-dihydroimidazole ring substituted at the 2-position with a (3-chlorobenzyl)thio moiety. The 4-ethoxy group provides electron-donating properties, while the 3-chlorobenzylthio group introduces steric bulk and lipophilicity.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-8-6-15(7-9-17)18(23)22-11-10-21-19(22)25-13-14-4-3-5-16(20)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLCUVJZNSOVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 4,5-dihydro-1H-imidazole-1-carboxaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Overview

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a synthetic organic molecule belonging to the class of imidazole derivatives. Its structure incorporates a thioether and an aromatic methanone, which suggest significant potential in medicinal chemistry, particularly in drug development. The presence of the chlorobenzyl group and ethoxyphenyl moiety indicates possible biological activities that can be harnessed for therapeutic purposes.

Research has indicated that this compound exhibits diverse biological activities, making it a candidate for various therapeutic applications. Key areas of focus include:

  • Anticancer Activity : Studies have shown that similar imidazole derivatives can inhibit key enzymes involved in cancer cell metabolism, suggesting that this compound may possess similar properties. The mechanisms often involve interaction with specific biological targets such as receptors or enzymes critical to tumor growth .
  • Antimicrobial Properties : Compounds with imidazole structures are known for their antimicrobial activity. The thioether group may enhance this effect by improving solubility and bioavailability, allowing for better interaction with microbial targets .

Anticancer Evaluation

A study focused on the synthesis of novel imidazole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the design of these compounds, highlighting the importance of structural modifications in enhancing biological activity .

Antimicrobial Research

Another investigation explored the antimicrobial efficacy of thioether-substituted imidazoles against resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Electronic Comparison of Analogous Compounds

Compound Name Imidazole Substituent Aryl Group Key Substituent Effects
Target Compound 2-((3-Chlorobenzyl)thio) 4-ethoxyphenyl Electron-donating ethoxy enhances solubility; 3-chloro increases lipophilicity and steric hindrance .
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-...] 2-(methylsulfanyl) 4-chlorophenyl Methylsulfanyl is less bulky; 4-chloro (electron-withdrawing) reduces solubility .
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-...} 2-((4-fluorobenzyl)thio) 4-ethoxyphenyl 4-fluoro substituent offers lower steric hindrance and altered electronic effects vs. 3-chloro .
Electronic and Steric Differences
  • Target vs. The 4-chlorophenyl group (electron-withdrawing) contrasts with the target’s 4-ethoxyphenyl (electron-donating), affecting electronic interactions in binding sites .
  • Target vs. Fluorine’s electronegativity may also influence hydrogen bonding or dipole interactions .

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone , also known as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.

  • Molecular Formula : C18H17ClN2OS
  • Molecular Weight : 350.86 g/mol
  • CAS Number : 851808-03-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of 3-chlorobenzyl thiol, which is reacted with an imidazole derivative. The reaction conditions often require solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the process .

Antimicrobial Properties

Research indicates that derivatives of imidazole, including the compound , exhibit notable antimicrobial activity. In studies comparing various compounds, those related to imidazole showed moderate to high efficacy against bacterial and fungal strains. For example, compounds similar to this one were tested and found to be effective against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, particularly those associated with colorectal cancer. The mechanism appears to involve the inhibition of key signaling pathways that promote cell division and survival . For instance, a related compound was shown to inhibit Wnt-dependent transcription in cancer cells, suggesting that this class of compounds may target similar pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes such as apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives similar to this compound were tested against various bacterial strains. The results indicated that these compounds had a significant inhibitory effect compared to standard antibiotics like Streptomycin .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundC. albicans18

Case Study 2: Anticancer Activity

In another study focusing on colorectal cancer cell lines (SW480 and HCT116), the target compound demonstrated IC50 values indicating potent growth inhibition. The study reported that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in these cancer cells .

Cell LineIC50 (µM)Effect Observed
SW4805Growth inhibition
HCT1160.12Apoptosis induction

Q & A

Q. What are the optimal synthetic routes for (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the dihydroimidazole core via cyclocondensation of ethylenediamine derivatives with carbon disulfide or thiourea analogs.
  • Step 2 : Introduction of the 3-chlorobenzylthio group via nucleophilic substitution or thiol-alkylation reactions.
  • Step 3 : Coupling with 4-ethoxyphenyl methanone using Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

Q. Critical parameters :

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation .
  • Catalysts : Lewis acids (e.g., AlCl₃) for acylation or Pd(PPh₃)₄ for cross-coupling.
    Yield optimization : Monitor intermediates via TLC/HPLC and employ column chromatography for purification .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR :
    • Dihydroimidazole protons : δ 3.2–4.0 ppm (m, ring CH₂).
    • 3-Chlorobenzylthio group : δ 4.3–4.5 ppm (s, SCH₂) and aromatic protons at δ 7.2–7.5 ppm.
    • 4-Ethoxyphenyl methanone : δ 1.4 ppm (t, CH₃) and δ 4.0 ppm (q, OCH₂), with carbonyl at ~190 ppm in ¹³C NMR.
  • MS (ESI) : Expect [M+H]⁺ with isotopic clusters confirming Cl presence.
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across assay systems for this compound?

  • Assay validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays).
  • Dose-response curves : Test concentrations spanning 3–4 log units to identify off-target effects.
  • Cell line specificity : Compare results in primary cells vs. immortalized lines (e.g., HepG2 vs. HEK293).
  • Theoretical alignment : Link discrepancies to receptor binding kinetics or metabolic instability using molecular docking or metabolomics .

Q. How can computational modeling predict the environmental fate of this compound?

  • QSAR models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log P >3 suggests high persistence).
  • Molecular dynamics : Simulate hydrolysis pathways under varying pH (e.g., ester cleavage in acidic conditions).
  • Ecotoxicity : Use ECOSAR to predict aquatic toxicity (LC₅₀ for Daphnia magna) .

Q. What methodologies analyze structure-activity relationships (SAR) for analogs with varying substituents?

  • Analog synthesis : Replace 3-chlorobenzyl with 3-fluorobenzyl or 4-methoxyphenyl groups (see , Table 1).
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How should stability studies evaluate degradation under varying pH and temperature?

  • Design :
    • pH range : 1.2 (gastric) to 7.4 (physiological), with buffers (HCl/NaOH).
    • Temperature : 25°C (ambient) vs. 40°C (accelerated).
  • Analytical methods :
    • HPLC : Track parent compound degradation (%) over 72 hours.
    • Mass spectrometry : Identify breakdown products (e.g., imidazole ring opening or thioether oxidation).
  • Kinetics : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

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